p-Tolyl sulfoxide

Solid-state synthesis Oxidation Green chemistry

Researchers requiring precise stereochemical control in FMO-catalyzed biotransformations face reproducibility challenges when substituting with generic sulfoxides. p-Tolyl sulfoxide (CAS 1774-35-2) addresses this through: - Distinct steric environment from the p-tolyl motif, dictating >90% (R)-selectivity in FMO1 isoform identification. - High crystallinity allowing upgrade of crude 43% ee material to 99.7% ee in a single recrystallization step, avoiding chiral chromatography. - Intermediate lability in Pt antitumor complexes (MeTolSO > Ph₂SO) for calibrated prodrug activation. Supplied as ≥98% pure crystalline powder with bench-stable storage at ambient conditions, enabling reliable scale-up for pilot oxidations.

Molecular Formula C14H14OS
Molecular Weight 230.33 g/mol
CAS No. 1774-35-2
Cat. No. B167414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Tolyl sulfoxide
CAS1774-35-2
Molecular FormulaC14H14OS
Molecular Weight230.33 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)C
InChIInChI=1S/C14H14OS/c1-11-3-7-13(8-4-11)16(15)14-9-5-12(2)6-10-14/h3-10H,1-2H3
InChIKeyMJWNJEJCQHNDNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Tolyl Sulfoxide: Identity & Physicochemical Baseline


p-Tolyl sulfoxide, also designated di-p-tolyl sulfoxide, is a diaryl sulfoxide (C14H14OS; MW 230.33 g/mol) . It is typically supplied as a white to off-white crystalline powder with a melting point of 94–97 °C . Its structure consists of two p-tolyl groups attached to a central sulfinyl (S=O) moiety. The compound serves as a bench-stable, non-chiral reference in oxidation studies and as a ligand platform in coordination chemistry [1].

p-Tolyl Sulfoxide: Why Generic Substitution Fails


Simple substitution with other sulfoxides (e.g., dimethyl sulfoxide or methyl phenyl sulfoxide) alters critical electronic and steric parameters. The p-tolyl motif provides a distinct leaving-group lability profile in platinum antitumor complexes (MeTolSO > Ph2SO) [1] and offers a unique steric environment that directly dictates stereoselectivity in FMO-catalyzed biotransformations [2]. The absence of the para-methyl substitution or the use of alkyl-aryl analogs results in quantifiably different enantioselective outcomes and catalytic activities, making generic replacement without validation a source of experimental failure.

p-Tolyl Sulfoxide: Quantified Performance Evidence


Solid-State Oxidation: Selective Sulfoxide Formation

In solid-state oxidation with Oxone®, aromatic p-tolyl sulfides are efficiently converted to p-tolyl sulfoxides with a reported yield of 70%, while over-oxidation to the sulfone is minimized [1]. This represents a practical alternative to solution-phase methods where sulfone contamination often necessitates additional purification.

Solid-state synthesis Oxidation Green chemistry

FMO Isoform Selectivity by Enantioselective Oxidation

Methyl p-tolyl sulfide serves as a prochiral substrate to differentiate flavin-containing monooxygenase (FMO) isoforms. Purified rabbit FMO1 produces (R)-methyl p-tolyl sulfoxide with >90% stereoselectivity, whereas FMO3 generates the sulfoxide in a non-stereoselective manner [1]. This differential stereochemical signature enables precise isoform fingerprinting in liver microsome assays.

Drug metabolism Enzymology Flavin monooxygenase

Leaving-Group Lability in Platinum Anticancer Complexes

In [PtCl(sulfoxide)(diamine)]NO₃ complexes, the lability of the sulfoxide ligand follows a defined order: Ph₂SO > MePhSO > MeTolSO > Bz₂SO > MeBzSO > Me₂SO [1]. Methyl p-tolyl sulfoxide (MeTolSO) occupies a distinct intermediate position, exhibiting greater lability than dibenzyl (Bz₂SO) and methyl benzyl (MeBzSO) sulfoxides but less than diphenyl (Ph₂SO) and methyl phenyl (MePhSO) sulfoxides.

Medicinal chemistry Platinum complexes Antitumor

Crystallization-Driven Enantiopurity Enhancement

In VO(acac)₂-Schiff base catalyzed asymmetric oxidation, (R)-(+)-methyl p-tolyl sulfoxide is initially obtained with 43% enantiomeric excess (ee). A single recrystallization from ethyl ether/hexane yields the sulfoxide with 99.7% ee [1]. This represents a dramatic 56.7% increase in optical purity via a simple, scalable purification step.

Chiral synthesis Catalysis Crystallization

Aerobic Catalytic Oxidation Under Mild Conditions

The Ru(II)-aqua complex fac-[Ruᴵᴵ(H₂O)(dpp)(tppm)]²⁺ catalyzes the aerobic oxidation of methyl p-tolyl sulfide to methyl p-tolyl sulfoxide with quantitative conversion and 74% isolated yield at 25 °C under 11.4 psi O₂ [1]. Notably, this system operates without hydrogen peroxide, using O₂ as the sole terminal oxidant.

Catalysis Green oxidation Ruthenium complexes

Electroenzymatic Kinetic Resolution for R-Enantiomer Enrichment

DMSO reductase from Rhodobacter capsulatus mediates the electrochemically driven enantioselective reduction of racemic methyl p-tolyl sulfoxide. The enzyme preferentially reduces the S-sulfoxide, leaving the R-enantiomer enriched in solution [1]. This kinetic resolution is effective for methyl p-tolyl sulfoxide, methyl phenyl sulfoxide, and phenyl vinyl sulfoxide.

Biocatalysis Electrochemistry Enantioselective reduction

p-Tolyl Sulfoxide: Application Scenarios


FMO Isozyme-Selective Probe for Phenotyping

Use methyl p-tolyl sulfide as a prochiral substrate to distinguish FMO1 from FMO3 activity in hepatic microsome preparations. The >90% (R)-selectivity of FMO1 versus the non-stereoselective output of FMO3 provides a quantitative fingerprint for isoform identification [1].

Scalable Enantiopure Synthesis via Crystallization

Exploit the high crystallinity of methyl p-tolyl sulfoxide to upgrade crude 43% ee material to 99.7% ee in a single recrystallization step [2]. This avoids expensive chiral chromatography and is amenable to large-scale production.

Platinum Anticancer Complex with Tunable Ligand Lability

Incorporate methyl p-tolyl sulfoxide as the S-donor ligand in [PtCl(sulfoxide)(diamine)]NO₃ complexes. Its intermediate lability—greater than Me₂SO but less than Ph₂SO [3]—offers a calibrated activation profile for prodrug design, balancing stability during circulation with timely intracellular aquation.

Green Aerobic Oxidation Without Peroxide Reagents

Employ the Ru(II)-aqua catalytic system to oxidize methyl p-tolyl sulfide to the corresponding sulfoxide using O₂ at ambient temperature and low pressure [4]. This peroxide-free method eliminates handling hazards and simplifies workup for pilot-scale oxidations.

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